3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
“3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research . It is a heterocyclic compound, which is a part of the triazole class of compounds .
Synthesis Analysis
The synthesis of triazole compounds, including “this compound”, involves the use of eco-compatible catalysts and reaction conditions . The process also includes an extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality .Molecular Structure Analysis
The molecular formula of “this compound” is C23H18ClN5O2S . Triazoles, including this compound, are five-membered aromatic azole chains containing two carbon and three nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 463.94 . Other physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications
Antimicrobial Activities
Research has demonstrated the potential of triazoloquinazoline derivatives in antimicrobial applications. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including compounds structurally related to the one , exhibiting good to moderate activities against various microorganisms. This suggests a promising avenue for developing new antimicrobial agents based on triazoloquinazoline scaffolds (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
Antitumoral Agents
Triazoloquinazoline compounds have also been investigated for their potential in cancer therapy. Wu et al. (2013) developed a series of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-dione derivatives through a three-component coupling process. These compounds exhibited potent antitumoral properties, highlighting the utility of the triazoloquinazoline core in the design of new anticancer drugs (Liqiang Wu, Chong Zhang, Weilin Li, 2013).
Tubulin Polymerization Inhibitors
The triazoloquinazoline scaffold has been utilized in the development of tubulin polymerization inhibitors, which play a crucial role in cancer treatment by disrupting the mitotic spindle formation. Driowya et al. (2016) synthesized 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as potent inhibitors of tubulin assembly, demonstrating significant anticancer activity across various cancer cell lines (Mohsine Driowya, Julien Leclercq, V. Vérones, Amélie Barczyk, M. Lecoeur, N. Renault, N. Flouquet, A. Ghinet, P. Berthelot, N. Lebègue, 2016).
Future Directions
The future directions for “3-[(4-chlorophenyl)sulfonyl]-N-(3-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” and similar triazole compounds include further exploration of their antimicrobial, antioxidant, and antiviral potential . The development of novel medicines using these compounds is an ongoing area of research .
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-[(3-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O3S/c1-32-17-6-4-5-15(13-17)14-25-21-19-7-2-3-8-20(19)29-22(26-21)23(27-28-29)33(30,31)18-11-9-16(24)10-12-18/h2-13H,14H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTGEFZHESQVAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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